![molecular formula C14H13NO2 B1421900 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone CAS No. 1215576-39-8](/img/structure/B1421900.png)
1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone
Übersicht
Beschreibung
The compound “1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone” is a chemical compound with a molecular weight of 227.26 . It has been found to potently inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .
Molecular Structure Analysis
The molecular structure of “1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone” is represented by the formula C14H13NO2 . The InChI code for this compound is 1S/C14H13NO2/c1-10(16)12-5-8-14(15-9-12)11-3-6-13(17-2)7-4-11/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
The compound “1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone” has a molecular weight of 227.26 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 259 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Crystal Structure of Pyridinyl Methanone Derivatives The molecular structure of compounds related to 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone, specifically (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been characterized through X-ray diffraction (XRD) studies. This compound crystallizes in the monoclinic space group, exhibiting significant intermolecular hydrogen bonding, which is crucial for its stability and interactions (Lakshminarayana et al., 2009).
Synthesis and Characterization of Co (II) Complexes Co (II) complexes involving derivatives of 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone have been synthesized and characterized. The crystallization of these complexes in different space groups and lattice parameters indicates varied molecular arrangements and potential applications in material sciences. The study also delves into the molecular geometry around Co and the significant role of solvents in the stability of these complexes (Patel et al., 2019).
Catalytic and Biological Applications
Catalytic Synthesis of Heterocyclic Compounds 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone derivatives have been utilized in the synthesis of a wide array of heterocyclic compounds, showcasing its versatility as a precursor in chemical synthesis. These compounds hold promise in various fields, including pharmaceuticals and materials science (Abdelall, 2014).
Antimicrobial Activity Derivatives of 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone have been synthesized and evaluated for their antimicrobial properties. The modifications in the molecular structure and the introduction of specific functional groups have shown to significantly influence the antimicrobial efficacy of these compounds (Salimon et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[6-(3-methoxyphenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)12-6-7-14(15-9-12)11-4-3-5-13(8-11)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOYOTBPINKVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



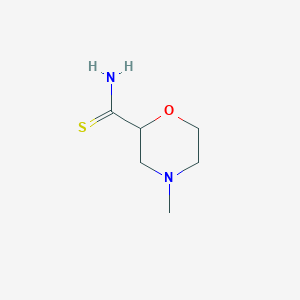
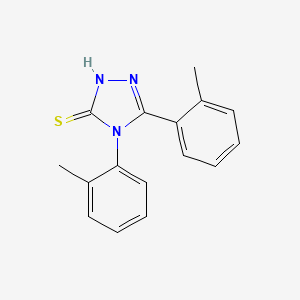
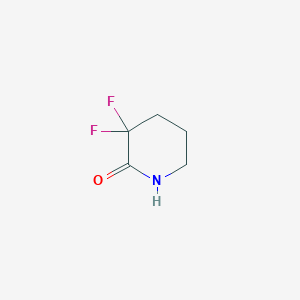

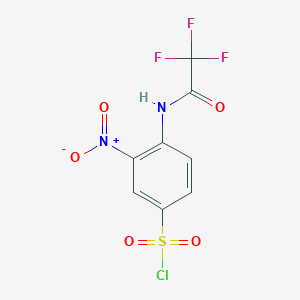

![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)
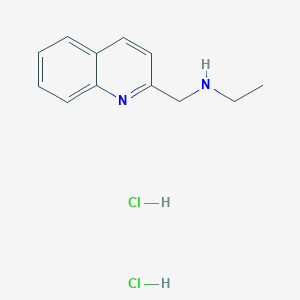
![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)


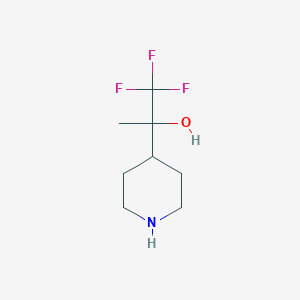

![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)